molecular formula C12H15N3O B1387575 4,6-Dicyclopropylpicolinohydrazide CAS No. 1201633-61-5

4,6-Dicyclopropylpicolinohydrazide

Cat. No.: B1387575
CAS No.: 1201633-61-5
M. Wt: 217.27 g/mol
InChI Key: KWBFOLJZQRMWKQ-UHFFFAOYSA-N
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Description

4,6-Dicyclopropylpicolinohydrazide is a chemical compound with the molecular formula C12H15N3O and a molecular weight of 217.27 g/mol . It is known for its unique structure, which includes two cyclopropyl groups attached to a pyridine ring, making it an interesting subject for various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dicyclopropylpicolinohydrazide typically involves the reaction of 4,6-dicyclopropyl-2-pyridinecarboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the same principles as laboratory preparation, with optimizations for scale, yield, and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 4,6-Dicyclopropylpicolinohydrazide can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

4,6-Dicyclopropylpicolinohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-Dicyclopropylpicolinohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl groups and the pyridine ring play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • 4,6-Dicyclopropylpicolinohydrazide
  • 2-Pyridinecarboxylic acid, 4,6-dicyclopropyl-, hydrazide

Comparison: Compared to similar compounds, this compound is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and binding properties. This uniqueness makes it a valuable compound for specialized applications in research and industry .

Properties

IUPAC Name

4,6-dicyclopropylpyridine-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c13-15-12(16)11-6-9(7-1-2-7)5-10(14-11)8-3-4-8/h5-8H,1-4,13H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWBFOLJZQRMWKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC(=C2)C(=O)NN)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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